CK0106023, chemically known as CK0106023, is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as kinesin-5 or kinesin spindle protein, KSP) [, , ]. It is classified as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing conformational changes that inhibit enzyme activity []. This compound has garnered significant interest in scientific research, particularly in the field of cancer biology, due to its ability to disrupt cell division and potentially serve as an antitumor agent [, , , , , ].
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide, also known as CK0106023, is a potent and specific inhibitor of kinesin spindle protein, also referred to as human Eg5. This compound is classified under quinazoline derivatives and has shown significant potential in cancer research due to its ability to induce mitotic arrest in various human tumor cell lines. The molecular formula of this compound is C30H32BrClN4O2, and it has a molecular weight of 596.0 g/mol.
The synthesis of CK0106023 involves several key steps that integrate various chemical reactions to construct the quinazoline scaffold. The general approach includes:
This multi-step synthesis allows for the careful control of substituents on the quinazoline ring, which is crucial for its biological activity.
The structure features a quinazoline core with multiple functional groups that enhance its biological activity.
CK0106023 undergoes various chemical reactions that are essential for its synthesis and functionality:
These reactions are carefully controlled to ensure high yields and purity of the final product.
CK0106023 functions primarily as an inhibitor of kinesin spindle protein, which plays a critical role in mitotic spindle assembly during cell division. Its mechanism of action can be summarized as follows:
Preclinical studies have demonstrated that CK0106023 can cause mitotic arrest and growth inhibition in various human tumor cell lines, validating its potential as an anticancer therapeutic agent.
Relevant data indicate that modifications to the structure can significantly impact both solubility and biological efficacy.
CK0106023 has several scientific applications, particularly in cancer research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3